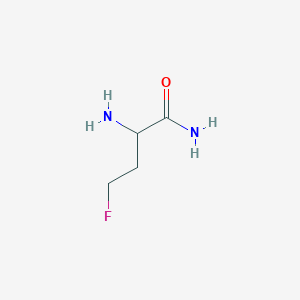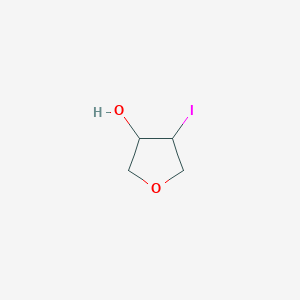
4-Iodooxolan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Iodooxolan-3-ol is an organic compound with the molecular formula C4H7IO2 It is a derivative of oxolane, where an iodine atom is substituted at the fourth position and a hydroxyl group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodooxolan-3-ol typically involves the iodination of oxolan-3-ol. One common method is the reaction of oxolan-3-ol with iodine in the presence of a suitable oxidizing agent. The reaction conditions often include a solvent such as acetonitrile and a catalyst like silver nitrate to facilitate the iodination process. The reaction is carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-Iodooxolan-3-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to remove the iodine atom, yielding oxolan-3-ol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products
Substitution Reactions: Products include azidooxolan, cyanooxolan, and other substituted oxolanes.
Oxidation Reactions: Products include oxolan-3-one and oxolan-3-al.
Reduction Reactions: The major product is oxolan-3-ol.
Aplicaciones Científicas De Investigación
4-Iodooxolan-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds, particularly in the development of antiviral and anticancer agents.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-Iodooxolan-3-ol depends on its application. In biological systems, it may interact with cellular components through its iodine atom, which can form covalent bonds with nucleophilic sites in proteins and DNA. This interaction can disrupt normal cellular functions, leading to antimicrobial or anticancer effects. The hydroxyl group can also participate in hydrogen bonding, affecting the compound’s solubility and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Oxolan-3-ol: Lacks the iodine atom, making it less reactive in substitution reactions.
4-Bromooxolan-3-ol: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
4-Chlorooxolan-3-ol: Contains a chlorine atom, which is less reactive than iodine but still useful in various chemical reactions.
Uniqueness
4-Iodooxolan-3-ol is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties. The iodine atom’s larger size and higher reactivity compared to bromine and chlorine make this compound a valuable compound in synthetic chemistry and potential biological applications.
Propiedades
IUPAC Name |
4-iodooxolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7IO2/c5-3-1-7-2-4(3)6/h3-4,6H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUWUEVQPIRRAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)I)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7IO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-iodo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline](/img/structure/B13310802.png)
![2-[1-(Propan-2-yl)-1H-1,2,3-triazol-5-yl]acetic acid](/img/structure/B13310808.png)
amine](/img/structure/B13310811.png)
![4-[(2,2-Dimethylpropyl)amino]butan-2-ol](/img/structure/B13310815.png)
![1-[(Pyrimidin-5-yl)methyl]-1,4-diazepane](/img/structure/B13310818.png)
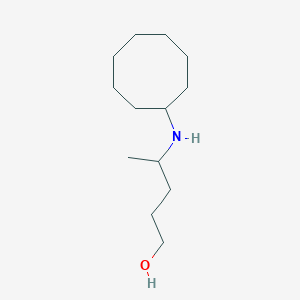
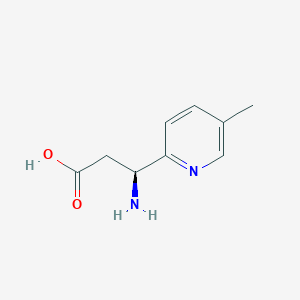

![1-[4-(4-Methoxy-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B13310833.png)
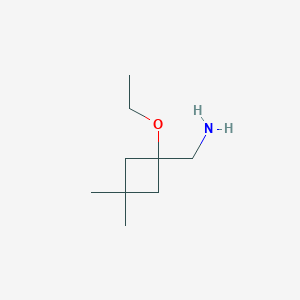
![N-cyclopropyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13310839.png)

